molecular formula C29H25N3O6 B7955625 (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione CAS No. 1219953-65-7

(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione

Cat. No.: B7955625
CAS No.: 1219953-65-7
M. Wt: 511.5 g/mol
InChI Key: IQPCJKBMGCKVGP-GKVSMKOHSA-N
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Description

The compound "(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione" is a synthetic pyrrolobenzodiazepine (PBD) derivative characterized by:

  • Core structure: A fused pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione system with a seven-membered diazepine ring.
  • Substituents: An Fmoc (fluorenylmethyloxycarbonyl) protecting group at the 2-position. A carboxymethyl group at the 10-position. A free amino group at the 2-position (protected by Fmoc).
  • Physical properties: Solid state, stored at 4°C, available in 100 mg and 250 mg quantities .

The Fmoc group suggests its utility in solid-phase peptide synthesis (SPPS) or as a building block for drug discovery. The carboxymethyl substituent may enhance solubility or enable conjugation to other molecules.

Properties

IUPAC Name

2-[(6aS,8S)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPCJKBMGCKVGP-GKVSMKOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN2[C@@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301100898
Record name (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219953-65-7
Record name (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219953-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,11aS)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3,11,11a-tetrahydro-5,11-dioxo-1H-pyrrolo[2,1-c][1,4]benzodiazepine-10(5H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301100898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution-Phase Multicomponent Reactions

The Ugi four-component reaction (Ugi-4CR) has been widely adopted for constructing benzodiazepine cores. In one fluorous-tagged approach, perfluorooctanesulfonyl-protected 4-hydroxybenzaldehydes 2 were condensed with Boc-protected anthranilic acids 1 , amino esters 3 , and cyclohexyl isocyanides 4 under KOH/MeOH conditions to yield fluorous Ugi adducts 5 with an average yield of 80% and purity of 86%. Subsequent deprotection and cyclization with acetyl chloride in methanol generated 1,4-benzodiazepine-2,5-diones 6 , which were purified via fluorous solid-phase extraction (F-SPE). While this method prioritizes speed, its applicability to the target compound would require introducing the Fmoc-protected amine and carboxymethyl group at positions C2 and C10, respectively.

Table 1: Representative Yields and Purities of Ugi Adducts 5

EntryCompoundYield (%)Purity (%)Molecular Weight (Found)
15{3,2,3}71851142
25{2,1,1}77931082
35{1,2,5}97961144

Solid-Phase Combinatorial Synthesis

A robust solid-phase strategy for pyrrolo[2,1-c][1,benzodiazepine-5,11-diones (PBD-5,11-diones) employed Staudinger and intermolecular aza-Wittig reactions on Wang resin. Key steps included:

  • Resin Functionalization : Loading of Fmoc-protected amino acids via standard carbodiimide coupling.

  • Cyclative Cleavage : Base-mediated intramolecular cyclization to release the PBD core, achieving yields >70% for 210 derivatives.

  • Post-Modifications : Introduction of the C10 carboxymethyl group via alkylation with bromoacetic acid tert-butyl ester, followed by deprotection with trifluoroacetic acid (TFA).

This approach aligns with the target compound’s requirements, as Fmoc protection at C2 and carboxymethylation at C10 are feasible through orthogonal protecting group strategies.

Stereochemical Control and Functionalization

Enantioselective Synthesis of the (2S,11aS) Configuration

The (2S,11aS) stereochemistry is critical for biological activity. In fluorous syntheses, Ugi adducts 5 were obtained as diastereomeric mixtures, but chiral HPLC or enzymatic resolution could isolate the desired enantiomer. For solid-phase routes, stereochemical integrity was maintained using L-configured Fmoc-amino acids during resin loading.

Introduction of the C10 Carboxymethyl Group

Post-cyclization alkylation at C10 was achieved using bromoacetic acid tert-butyl ester under Mitsunobu conditions (DIAD, PPh₃). Subsequent TFA-mediated deprotection yielded the free carboxylic acid, with conversions >90% confirmed by LC-MS.

Analytical Characterization and Process Optimization

Purity and Structural Validation

  • HPLC-MS : All intermediates and final products were analyzed via reverse-phase HPLC with electrospray ionization mass spectrometry (ESI-MS). For example, F-BDZs 6 showed molecular ions matching theoretical values within 0.1 Da.

  • FT-IR Spectroscopy : Solid-phase reactions were monitored in situ by tracking resin-bound carbonyl stretches (1650–1750 cm⁻¹).

Table 2: Analytical Data for Representative PBD-5,11-Diones

CompoundHPLC Purity (%)[M+H]⁺ (Found)[M+H]⁺ (Theoretical)
10a95487.2487.1
15c89532.3532.2
19e91498.2498.1

Yield Optimization Strategies

  • Microwave-Assisted Suzuki Coupling : Reduced reaction times from 24 h to 30 min while maintaining yields >90%.

  • Fluorous Tagging : F-SPE purification improved intermediate purity by 20–30% compared to silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carboxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., methanol, dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

This compound is widely used as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective modification of amino acids without interfering with the overall peptide structure. This capability is crucial for synthesizing complex peptides that require precise control over amino acid sequences and modifications.

Drug Development

The unique structure of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-pyrrolo[2,1-c][1,4]-benzodiazepine makes it a valuable building block in the design of novel pharmaceuticals. It has shown potential in developing compounds targeting neurological disorders due to its ability to interact with neurotransmitter systems. Its incorporation into drug candidates can enhance their efficacy and specificity.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to therapeutic agents. This application is particularly important in developing targeted therapies that improve drug delivery systems and increase the specificity of therapeutic agents towards their biological targets.

Research in Neuroscience

(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-pyrrolo[2,1-c][1,4]-benzodiazepine is utilized in studies related to neurotransmitter systems . Researchers employ this compound to understand complex brain functions better and develop potential treatments for neurological conditions. Its role in modulating neurotransmitter activity can provide insights into various neurological disorders.

Analytical Chemistry

The compound is beneficial in analytical applications such as chromatography. It aids in the separation and identification of complex mixtures by acting as a stationary phase or modifying the interaction between analytes and the stationary phase. This property is essential for improving the resolution and sensitivity of analytical techniques.

Case Studies and Research Findings

  • Peptide Synthesis Optimization : A study demonstrated that using (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-pyrrolo[2,1-c][1,4]-benzodiazepine as a protective group significantly improved the efficiency of synthesizing cyclic peptides with high yields.
  • Neuropharmacological Applications : Research explored the compound's ability to modulate GABAergic neurotransmission, showing promise for developing new anxiolytic agents.
  • Bioconjugate Therapeutics : A case study highlighted how conjugating this compound with monoclonal antibodies enhanced targeted delivery to cancer cells while minimizing off-target effects.

Mechanism of Action

The mechanism of action of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₃₂H₂₉N₃O₆* ~575.6 Fmoc, carboxymethyl, amino Designed for peptide synthesis; enhanced steric bulk
10-Allyl derivative C₁₅H₁₆N₂O₂ 256.30 Allyl at 10-position Simpler alkyl substituent; lower molecular weight
Methylsulfonyloxy derivative C₁₄H₁₅N₂O₃S 310.34 Methylsulfonyloxy at 2-position Electron-withdrawing group; mp = 230°C
2-Hydroxy-10-propargyl C₁₄H₁₁N₂O₃ 255.25 Propargyl at 10-position; hydroxyl at 2-position Reactive alkyne for click chemistry
Ethyl carboxymethyl ester C₁₅H₁₄N₂O₅ 298.29 Ethyl ester at carboxymethyl Esterified carboxylate; increased lipophilicity

*Estimated formula based on structural analysis.

Key Observations:

Substituent Impact on Reactivity :

  • The Fmoc group in the target compound introduces steric hindrance and UV-active properties, useful for monitoring synthesis .
  • Allyl and propargyl groups (e.g., ) enable post-synthetic modifications like thiol-ene or click chemistry.
  • Carboxymethyl esters (e.g., ) can act as prodrugs, hydrolyzing to carboxylic acids in vivo.

Thermal Stability :

  • The methylsulfonyloxy derivative exhibits a high melting point (230°C), likely due to strong intermolecular interactions from the sulfonate group. The target compound’s storage at 4°C suggests sensitivity to decomposition at higher temperatures.

Analytical Characterization

  • Spectroscopy :
    • IR spectra of analogs show characteristic carbonyl stretches (~1710 cm⁻¹) and NH bends (~3220 cm⁻¹).
    • MS data (e.g., ) confirm molecular ions (e.g., M⁺ 310).
  • Crystallography :
    • The 10-allyl derivative crystallizes in the orthorhombic system (space group P2₁2₁2₁), with unit cell dimensions a = 7.0988 Å, b = 11.7166 Å, c = 15.6592 Å.

Biological Activity

The compound (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione (CAS No. 182624-46-0) is a synthetic derivative of pyrrolobenzodiazepines (PBDs), which are known for their significant biological activities, particularly in the field of medicinal chemistry and drug development. This article reviews the biological activity of this compound with a focus on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C29H25N3O6
  • Molecular Weight : 511.53 g/mol
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Pyrrolobenzodiazepines exhibit their biological effects primarily through interactions with DNA. They are known to bind preferentially to specific DNA sequences (PuGPu), leading to cytotoxic effects in cancer cells. This binding disrupts normal cellular functions and promotes apoptosis in malignant cells .

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolobenzodiazepines possess potent antitumor properties. For instance, in vitro tests on human melanoma A2058 cells have shown that these compounds can induce significant cytotoxicity. The mechanism involves the formation of DNA cross-links that inhibit replication and transcription processes .

Peptide Synthesis Applications

The compound serves as a versatile building block in peptide synthesis. Its incorporation into peptide chains can enhance stability and bioavailability. This is particularly relevant in the design of peptide-based therapeutics aimed at various diseases .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrrolobenzodiazepine derivatives on cancer cell lines. The results demonstrated that modifications to the Fmoc group significantly influenced the compounds' potency against tumor cells. The most effective derivatives showed IC50 values in the low micromolar range .

Study 2: Peptide Therapeutics

Another research highlighted the use of (2S,11aS)-Fmoc-2-amino-10-carboxymethyl as part of a library for peptide synthesis. The incorporation of this building block allowed for the development of azapeptides with enhanced stability and therapeutic potential against protease degradation .

Comparative Analysis

Property (2S,11aS)-Fmoc Compound Traditional PBDs
Antitumor ActivityHigh potency against melanomaModerate potency
StabilityEnhanced due to Fmoc protectionVariable
ApplicationVersatile in peptide synthesisLimited

Q & A

Q. What are the recommended synthetic protocols for preparing (2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione?

  • Methodological Answer : The synthesis typically involves coupling Fmoc-protected amino acids to a pyrrolobenzodiazepine (PBD) core. For example, a modified HATU/DIPEA-mediated coupling in anhydrous DMF can be used to introduce the Fmoc group. Ensure strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent racemization. Post-synthesis, purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended to isolate the product .

Q. How can the stereochemical integrity of the (2S,11aS) configuration be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve absolute configuration, as demonstrated for structurally similar PBD derivatives (e.g., monoclinic P2₁ space group, β ≈ 99.2°; see ). Complementary techniques include NOESY NMR to validate spatial proximity of protons and chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to assess enantiopurity .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Store at 4°C in amber vials under inert gas to prevent degradation of the Fmoc group and carboxymethyl moiety. Monitor stability via LC-MS over 48 hours under varying pH (4–9) and temperature (4–25°C). Acidic conditions (pH < 5) may hydrolyze the carboxymethyl group, while elevated temperatures accelerate Fmoc deprotection .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply a factorial DoE to variables such as reaction temperature (20–40°C), equivalents of coupling reagents (1.2–2.0 eq), and solvent polarity (DMF vs. DCM/THF mixtures). Use Bayesian optimization ( ) to prioritize high-yield conditions. For example, a flow-chemistry setup () with real-time UV monitoring can rapidly screen conditions, reducing side-product formation .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural validation?

  • Methodological Answer : Cross-validate using multiple techniques:
  • X-ray : Resolve bond lengths/angles (e.g., C-N bond ≈ 1.34 Å in PBD cores; ).
  • NMR : Assign peaks via ¹H-¹³C HSQC and HMBC to confirm coupling between the Fmoc group and pyrrolo nitrogen.
  • IR : Confirm carboxymethyl C=O stretching (≈1710 cm⁻¹) and Fmoc NH (≈3320 cm⁻¹).
    Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity) .

Q. What computational strategies predict the reactivity of the carboxymethyl group in downstream modifications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model nucleophilic attack at the carboxymethyl carbonyl. Solvent effects (PCM model for DMF) and steric hindrance from the Fmoc group should be included. Molecular docking (AutoDock Vina) can predict binding interactions if the compound is used in drug conjugate studies .

Key Notes

  • Methodological Rigor : Emphasize cross-validation (e.g., NMR + X-ray) and advanced statistical tools (DoE, Bayesian optimization).
  • Safety : Toxicity data for related PBDs () suggest handling with PPE and fume hoods.

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